Cas no 1805605-82-6 (Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate)

Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate
-
- インチ: 1S/C11H12F3NO3/c1-3-18-9(16)5-7-6(10(12)13)4-8(17-2)11(14)15-7/h4,10H,3,5H2,1-2H3
- InChIKey: VQNWEGMAZLGWIH-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=C(N=C1CC(=O)OCC)F)OC)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 6
- 複雑さ: 278
- XLogP3: 2.1
- トポロジー分子極性表面積: 48.4
Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029035288-250mg |
Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate |
1805605-82-6 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
Alichem | A029035288-1g |
Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate |
1805605-82-6 | 95% | 1g |
$3,097.65 | 2022-04-01 | |
Alichem | A029035288-500mg |
Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate |
1805605-82-6 | 95% | 500mg |
$1,600.75 | 2022-04-01 |
Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate 関連文献
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetateに関する追加情報
Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate (CAS No. 1805605-82-6): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate (CAS No. 1805605-82-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. This compound, characterized by its pyridine core substituted with functional groups such as difluoromethyl, fluoro, and methoxy, represents a critical intermediate in the synthesis of various bioactive molecules.
The difluoromethyl group is particularly noteworthy for its ability to enhance metabolic stability and binding affinity in drug candidates. In recent years, there has been a surge in research focusing on the incorporation of fluorine atoms into pharmaceutical molecules, driven by their ability to modulate pharmacokinetic properties. The presence of two fluorine atoms in Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate not only contributes to its unique chemical profile but also opens up numerous possibilities for further derivatization and optimization.
The fluoro substituent at the 2-position of the pyridine ring further enriches the compound's reactivity, making it a valuable building block for constructing more complex molecular architectures. This feature is particularly advantageous in medicinal chemistry, where subtle modifications can significantly impact the biological activity of a drug. The combination of these fluorinated groups with the methoxy moiety at the 3-position introduces additional layers of functional diversity, enabling chemists to fine-tune properties such as solubility, lipophilicity, and receptor interaction.
In the realm of drug discovery, Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate has been employed in the synthesis of various lead compounds targeting different therapeutic areas. For instance, studies have demonstrated its utility in developing inhibitors for enzymes involved in cancer metabolism. The pyridine scaffold is a common motif in kinase inhibitors, and the introduction of electron-withdrawing groups like difluoromethyl and fluoro enhances the compound's interaction with biological targets.
Recent advancements in computational chemistry have further highlighted the potential of Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate as a scaffold for drug design. Molecular modeling studies have revealed that this compound can effectively bind to specific pockets on protein targets, making it an attractive candidate for structure-based drug design. The precise arrangement of substituents around the pyridine ring allows for optimal interactions with key amino acid residues, thereby improving drug efficacy.
The pharmaceutical industry has also shown interest in this compound for its role in developing treatments for infectious diseases. The unique structural features of Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate make it a promising candidate for synthesizing novel antiviral and antibacterial agents. Researchers have explored its derivatives as potential inhibitors of viral proteases and polymerases, which are crucial for viral replication. Additionally, its incorporation into antibacterial compounds has shown promise in overcoming antibiotic resistance mechanisms.
Synthetic methodologies play a pivotal role in harnessing the full potential of Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate. Advances in synthetic techniques have enabled more efficient and scalable production processes, making this intermediate more accessible for industrial applications. Catalytic methods, including transition metal-catalyzed reactions, have been particularly useful in constructing complex molecular frameworks with high selectivity and yield.
The safety and environmental considerations associated with Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate are also important aspects that warrant attention. While this compound is not classified as hazardous or subject to strict regulatory controls, proper handling procedures must be followed to ensure safe laboratory practices. Waste disposal methods should adhere to established guidelines to minimize environmental impact.
In conclusion, Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate (CAS No. 1805605-82-6) is a multifaceted intermediate with significant potential in pharmaceutical research and development. Its unique structural features, combined with recent advancements in synthetic and computational chemistry, make it a valuable asset for designing novel bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in modern drug discovery is likely to grow even further.
1805605-82-6 (Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate) Related Products
- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)
- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 885187-19-9((2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile)
- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)
- 84035-89-2(N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride)
- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)
- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)




